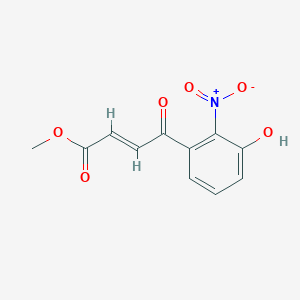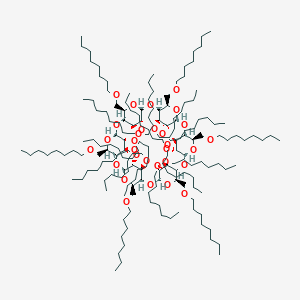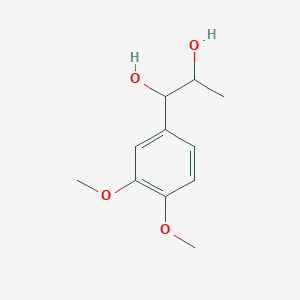
2-ピペラジン酢酸
説明
2-Piperazineacetic acid (2-PAA) is an organic compound belonging to the piperazine family and is a derivative of piperazine. It is a white crystalline solid that is soluble in water and has a melting point of around 175°C. It is an important intermediate in the synthesis of many drugs and is used in a variety of scientific research applications.
科学的研究の応用
薬物合成
2-ピペラジン酢酸は、さまざまな医薬品化合物の合成における重要な中間体です。 薬物分子への組み込みは、しばしば薬物動態特性を改善し、生物学的標的との分子認識を強化する能力によるものです . ピペラジン環は、この化合物のコア構造であり、FDA承認薬、特に薬物の溶解性と分布に役立つ塩基性と親水性のために頻繁に見られます .
ケミカルバイオロジー
ケミカルバイオロジーでは、2-ピペラジン酢酸誘導体は、生物分子の機能を調べるために使用されます。 それらは、天然物質の模倣物として、または酵素や受容体との相互作用のために薬理フォアグループを配置するための足場として機能できます .
作用機序
Target of Action
2-Piperazineacetic acid, also known as (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, is a piperazine scaffold that can be used to construct biologically active compounds It’s worth noting that piperazine compounds, in general, are known to act as gaba receptor agonists .
Mode of Action
Piperazine compounds, including 2-piperazineacetic acid, are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
For instance, certain diketopiperazines can affect striatal extracellular levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) .
Pharmacokinetics
It’s known that optically pure amino acids can be efficiently converted into 1,2-diamines, which can be utilized to deliver 2,3-substituted piperazines with high enantiomeric purity .
Result of Action
It’s known that certain piperazine compounds can cause changes in neurotransmitter levels, which could potentially influence various physiological processes .
将来の方向性
特性
IUPAC Name |
2-piperazin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOCVZKPBSYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591143 | |
| Record name | (Piperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14566-74-6 | |
| Record name | (Piperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperazine acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-piperazineacetic acid and its derivatives?
A: 2-Piperazineacetic acid derivatives, particularly 3,6-dioxo-2-piperazineacetic acid derivatives, are frequently studied. While the exact molecular formula and weight depend on the specific derivative, they share a common core structure. A key study investigated the crystal and molecular structure of cyclo-L-aspartyl-L-alanyl (3,6-dioxo-5-methyl-2-piperazineacetic acid). [] This research utilized X-ray crystallography to determine the compound crystallizes in the P21 space group and revealed a planar piperazine ring with a slight boat conformation. []
Q2: How is 2-piperazineacetic acid analytically quantified in complex matrices?
A: High-performance liquid chromatography (HPLC) is a primary method for quantifying 2-piperazineacetic acid derivatives, specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a degradation product of aspartame. [, ] One method utilizes a C18 column with a mobile phase of 0.5 M NaH2PO4 (pH 2.1) and methanol for separation and UV detection at 200 nm. [] Another approach employs solid-phase extraction for purification followed by HPLC analysis using a C18 column and a mobile phase of 10 mM potassium dihydrogenphosphate and acetonitrile (pH 4.0). []
Q3: What is the stability of 2-piperazineacetic acid derivatives in commercial products?
A: Research shows that 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a 2-piperazineacetic acid derivative, can form in aspartame-sweetened soft drinks during storage. [] In a study analyzing DOP formation in two new soft drink formulations, DOP concentration increased over 34 days, reaching 0.7 mg/L at 7°C and 6 mg/L at 20°C. [] This highlights the potential for degradation of aspartame into DOP in commercial beverages over time and at varying temperatures.
Q4: Can you provide an example of how chirality is incorporated into the synthesis of 2-piperazineacetic acid derivatives?
A: Researchers have developed synthetic routes to produce chiral 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters. [] These chiral molecules are designed to present an aspartic acid side chain and were subsequently utilized in novel Friedel-Crafts reactions, expanding the synthetic utility of these compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)


![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)




![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)


